

# 3-Ethyl-2,2-dimethylhexane thermophysical data

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## Compound of Interest

Compound Name: 3-Ethyl-2,2-dimethylhexane

Cat. No.: B12652332

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An In-depth Technical Guide to the Thermophysical Properties of **3-Ethyl-2,2-dimethylhexane**

## Authored by a Senior Application Scientist

### Introduction

**3-Ethyl-2,2-dimethylhexane** is a saturated, branched-chain alkane with the molecular formula  $C_{10}H_{22}$ .<sup>[1][2]</sup> As one of the 75 isomers of decane, its molecular structure, featuring a hexane backbone with ethyl and dimethyl substitutions, imparts distinct physical and chemical properties that are of significant interest in various fields, including fuel science, chemical engineering, and materials science.<sup>[2]</sup> Understanding the thermophysical characteristics of this compound is critical for modeling combustion processes, designing separation and purification protocols, and for the development of new chemical entities where it may serve as a non-polar solvent or a synthetic intermediate.

This technical guide provides a comprehensive overview of the core thermophysical data for **3-Ethyl-2,2-dimethylhexane**. Synthesizing available experimental data with established theoretical principles, this document is intended for researchers, scientists, and drug development professionals who require accurate and reliable data for their work. The methodologies for obtaining these properties are also discussed in detail to provide a causal understanding of the experimental choices and to ensure the trustworthiness of the presented data.

Molecular Structure and Identification:

- IUPAC Name: **3-Ethyl-2,2-dimethylhexane**<sup>[1]</sup>

- CAS Number: 20291-91-2[1][3]
- Molecular Formula: C<sub>10</sub>H<sub>22</sub>[4]
- Molecular Weight: 142.28 g/mol [1]
- Synonyms: 2,2-Dimethyl-3-ethylhexane[3]

## Core Thermophysical Properties

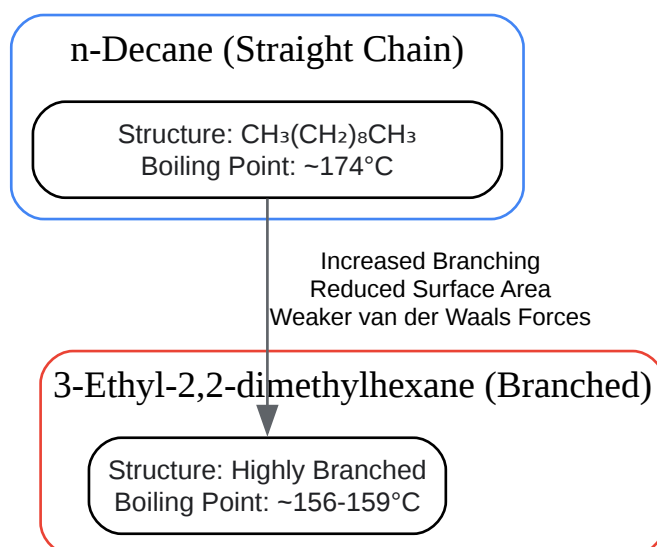
The arrangement of atoms in **3-Ethyl-2,2-dimethylhexane**, specifically its degree of branching, significantly influences its physical properties. The presence of a quaternary carbon and a chiral center affects its packing efficiency in the solid state and the intermolecular van der Waals forces in the liquid state.

## Phase Behavior and Volumetric Properties

The phase transition temperatures and density are fundamental properties that dictate the state of the substance under various conditions.

| Property         | Value                    | Source (Reference) |
|------------------|--------------------------|--------------------|
| Melting Point    | -53.99 °C                | ChemicalBook[5]    |
| Boiling Point    | 156.11 °C                | ChemicalBook[5]    |
| 159 °C           | Stenutz[6]               |                    |
| Density          | 0.7450 g/cm <sup>3</sup> | ChemicalBook[5]    |
| Refractive Index | 1.4174                   | ChemicalBook[5]    |
| Vapor Pressure   | 3.95 mmHg at 25°C        | Guidechem[4]       |

The slight discrepancy in the reported boiling points may be attributed to differences in experimental purity of the samples or variations in pressure at which the measurements were taken. Generally, increased branching in alkanes leads to a more compact, spherical shape, which reduces the surface area available for intermolecular interactions, resulting in lower boiling points compared to their straight-chain isomers.[7]



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Caption: Effect of molecular branching on boiling point.

## Thermodynamic Properties

Thermodynamic data are essential for understanding the energy requirements of phase changes and chemical reactions.

| Property  | Value   | Source (Reference)   |
|---|---|----------------------|
| Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ ) | 46.0 kJ/mol   | NIST WebBook[8]      |
| Ideal Gas Heat Capacity ( $C_{p,\text{gas}}$ )            | Data not directly available; estimated from isomeric trends | See Discussion Below |

While specific experimental data for the heat capacity of **3-Ethyl-2,2-dimethylhexane** is not readily found in public literature, extensive studies on C1 through C10 alkanes by the U.S. Bureau of Mines provide a strong basis for estimation.[9][10] The heat capacity of branched alkanes is influenced by their vibrational, rotational, and translational modes of energy absorption. It is expected to be in a similar range to other C10 isomers.[11]

## Transport Properties

Transport properties, such as viscosity and thermal conductivity, are crucial for fluid dynamics and heat transfer calculations.

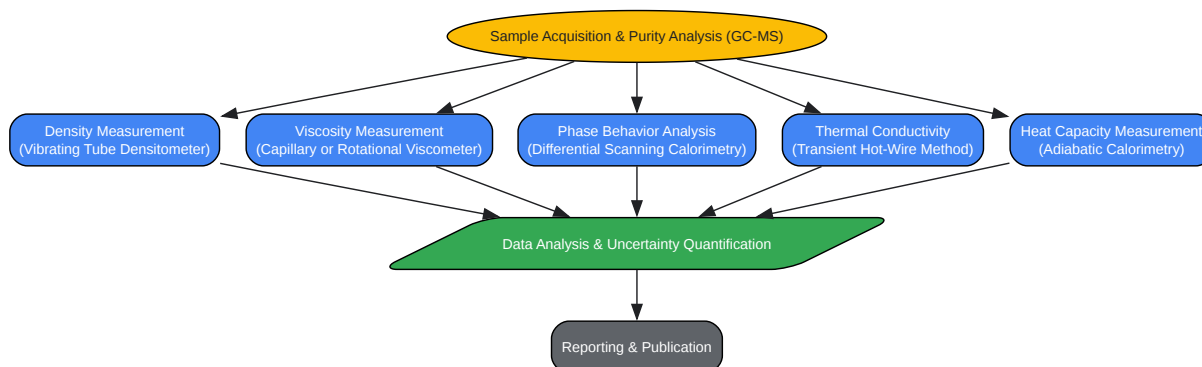
- Viscosity ( $\eta$ ): Direct experimental data for **3-Ethyl-2,2-dimethylhexane** is not widely published. However, it is known that increased branching in alkanes generally leads to higher viscosity due to greater entanglement of the molecules.
- Thermal Conductivity ( $\lambda$ ): Similarly, specific experimental values for this compound are scarce. For alkanes, it has been reported that thermal conductivity tends to decrease with increased branching.<sup>[12]</sup> This is because the more complex molecular structure hinders the efficient transfer of thermal energy.

Given the lack of direct experimental data for viscosity and thermal conductivity, it is recommended to use predictive models or to perform experimental measurements as described in the methodologies section. Cheméo is a resource that lists dynamic viscosity as a property for which it has indexed data.<sup>[13]</sup>

## Experimental Methodologies

The trustworthiness of thermophysical data is directly linked to the rigor of the experimental methods used for their determination. Below are step-by-step protocols for key measurements.

## Workflow for Thermophysical Property Determination



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Caption: Generalized experimental workflow.

## Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium, zinc).
- Sample Preparation: Accurately weigh 5-10 mg of **3-Ethyl-2,2-dimethylhexane** into an aluminum DSC pan. Hermetically seal the pan to prevent volatilization.
- Thermal Program:
  - Equilibrate the sample at a temperature well below the expected melting point (e.g., -100°C).
  - Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition.
  - An inert atmosphere (e.g., nitrogen) should be maintained in the sample chamber.

- **Data Analysis:** The melting point is determined as the onset temperature of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion.

**Causality:** The choice of a hermetically sealed pan is crucial for volatile compounds like alkanes to prevent mass loss during the experiment, which would lead to inaccurate enthalpy values. The heating rate is chosen to ensure thermal equilibrium within the sample while maintaining a good signal-to-noise ratio.

## Protocol 2: Determination of Viscosity by a Vibrating-Wire Viscometer

- **Instrument Setup:** The core of this technique is a wire that is made to oscillate in the fluid sample. The instrument measures the damping of these oscillations, which is directly related to the viscosity of the fluid.
- **Calibration:** Calibrate the viscometer using fluids of known viscosity that bracket the expected viscosity of the sample.
- **Sample Loading:** Introduce the **3-Ethyl-2,2-dimethylhexane** sample into the temperature-controlled measurement cell.
- **Measurement:**
  - Allow the sample to reach thermal equilibrium at the desired temperature.
  - Initiate the vibration of the wire and record the damping characteristics.
  - The viscosity is calculated from the damping and the instrument's calibration constants.
- **Temperature Dependence:** Repeat the measurement at various temperatures to determine the viscosity as a function of temperature.

**Causality:** The vibrating-wire technique is highly accurate and suitable for low-viscosity fluids like alkanes. It also allows for measurements over a range of temperatures and pressures.<sup>[14]</sup>

## Protocol 3: Determination of Thermal Conductivity by the Transient Hot-Wire Method

- Principle: A thin platinum wire is submerged in the liquid sample and is heated by a step-wise voltage pulse. The wire acts as both the heating element and the temperature sensor. The rate at which the wire's temperature increases is inversely proportional to the thermal conductivity of the surrounding fluid.<sup>[12]</sup>
- Cell Assembly: The sample is contained in a measurement cell designed to minimize natural convection.
- Measurement Cycle:
  - The system is brought to the desired temperature and allowed to equilibrate.
  - A short duration (e.g., 1 second) heating pulse is applied to the wire.
  - The change in the wire's resistance (and thus temperature) is recorded with high temporal resolution.
- Data Analysis: The thermal conductivity is derived from the slope of the temperature rise versus the logarithm of time.

Causality: The transient nature of this method is key to minimizing the effects of natural convection, which would otherwise introduce significant errors in the measurement of thermal conductivity for liquids.

## Conclusion

This guide has consolidated the available thermophysical data for **3-Ethyl-2,2-dimethylhexane** and provided a framework for its experimental determination. While fundamental properties such as melting point, boiling point, and density have been experimentally determined, there is a notable lack of publicly available data for transport properties like viscosity and thermal conductivity, and for heat capacity. In such cases, leveraging data from isomeric C10 alkanes and employing robust estimation methods are scientifically valid approaches. The detailed experimental protocols provided herein offer a self-validating system for researchers aiming to generate new, high-quality data for this and other related compounds.

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